molecular formula C12H21NO7S B8088625 Entadamide-A-beta-D-glucopyranoside

Entadamide-A-beta-D-glucopyranoside

Cat. No. B8088625
M. Wt: 323.36 g/mol
InChI Key: FISKBHZVUFLWDZ-IYYAVIMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entadamide-A-|A-D-glucopyranoside is a natural product found in Entada rheedei and Entada phaseoloides with data available.

Scientific Research Applications

  • Intestinal Bacterial Metabolism and Pharmacological Effects : Entadamide-A-beta-D-glucopyranoside, when metabolized by human fecal microflora, enhances its anti-complement effects, indicating that intestinal bacteria play a significant role in its pharmacological efficacy (Xing et al., 2015).

  • Chemical Studies on Medicinal Plants : this compound has been isolated as a chemical compound in studies exploring the medicinal properties of plants like Entada rheedei, known for its traditional use in treating stomachache (Sugimoto et al., 2011).

  • Isolation of Sulfur-Containing Amides : this compound was identified in studies isolating sulfur-containing amide compounds from Entada phaseoloides. Its structure was determined through spectral analysis (Xiong et al., 2010).

  • Extraction and Purification for Antioxidant Studies : The compound has been extracted and purified for studying its antioxidant activities. It shows certain abilities in scavenging free radicals (Zhou et al., 2021).

  • Quality Standard and Control Studies : Quality standards for the presence of entadamide A-O-β-D-glucopyranoside in Entadae Semen have been established, providing a basis for quality control in herbal medicine (Shen et al., 2015).

  • Studies on Chronic Restrain Stress in Mice : In a study on the anti-stress activity of Entada phaseoloides seeds, entadamide A-beta-D-glucopyranoside was isolated and identified as one of the active components, indicating its potential role in stress mitigation (Barua et al., 2019).

  • Colorectal Carcinoma Cells Proliferation Study : The compound has been studied in the context of inhibiting colorectal carcinoma cells' proliferation, where it was found to induce apoptosis in cancer cells through various signaling pathways (Barua et al., 2022).

properties

IUPAC Name

(E)-3-methylsulfanyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO7S/c1-21-5-2-8(15)13-3-4-19-12-11(18)10(17)9(16)7(6-14)20-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15)/b5-2+/t7-,9-,10+,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISKBHZVUFLWDZ-IYYAVIMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Entadamide-A-beta-D-glucopyranoside
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Reactant of Route 6
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